Introduction: The Quintessential Tool for Advanced Bioconjugation
Introduction: The Quintessential Tool for Advanced Bioconjugation
An In-Depth Technical Guide to mPEG6-CH2COOH: Structure, Properties, and Applications
As a Senior Application Scientist, I've witnessed the evolution of countless tools designed to bridge the gap between synthetic molecules and biological systems. Among these, methoxy poly(ethylene glycol) acetic acid with six repeating ethylene glycol units, commonly known as mPEG6-CH2COOH, stands out for its elegant simplicity and profound impact. It is a heterobifunctional linker, featuring a stable methoxy group at one terminus and a reactive carboxylic acid group at the other. This structure makes it an invaluable reagent in bioconjugation, drug delivery, and surface modification. The hydrophilic polyethylene glycol (PEG) backbone imparts increased aqueous solubility and can reduce the immunogenicity of conjugated molecules, a process famously termed "PEGylation".[1][2] This guide provides a comprehensive overview of mPEG6-CH2COOH, from its core chemical principles to practical, field-proven applications for researchers and drug development professionals.
Core Molecular Profile: Structure and Physicochemical Properties
Understanding the fundamental characteristics of mPEG6-CH2COOH is the first step toward leveraging its full potential. The molecule consists of a methoxy-terminated hexaethylene glycol chain, which provides a balance of hydrophilicity and a defined length, coupled with a terminal acetic acid group for covalent modification.
Chemical Structure
The structure is defined by its short, discrete PEG chain, which minimizes polydispersity issues often seen with larger PEG polymers, ensuring batch-to-batch consistency in conjugation reactions.
Caption: Chemical structure of mPEG6-CH2COOH.
Physicochemical Data
The properties summarized below are critical for experimental design, including calculating molar equivalents for reactions and determining appropriate storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | [3] |
| Synonyms | mPEG6-Acetic Acid, Methoxy-PEG6-Acid | [4] |
| CAS Number | 75427-75-7 | [4] |
| Molecular Formula | C15H30O9 | [4] |
| Molecular Weight | 354.39 g/mol | [4] |
| Appearance | White Powder or Viscous Liquid | [4][5] |
| Purity | Typically ≥95% | [1][6] |
| Storage Conditions | -20°C, keep dry and protected from light | [1][7][8] |
| Solubility | Soluble in water and most organic solvents | [1] |
Synthesis and Characterization: A Self-Validating System
The synthesis of mPEG6-CH2COOH is a well-established process, typically involving the modification of the terminal hydroxyl group of hexaethylene glycol monomethyl ether (mPEG6-OH). The integrity of the final product is then rigorously confirmed through multiple analytical techniques.
Synthesis Pathway
A common and efficient method involves a two-step process: activation of the terminal alcohol followed by reaction with an acetate--providing reagent. A robust approach is the reaction of mPEG6-OH with t-butyl bromoacetate, followed by acidic hydrolysis to remove the t-butyl protecting group, yielding the desired carboxylic acid. This method prevents side reactions and ensures high purity.[9]
Caption: General synthesis workflow for mPEG6-CH2COOH.
Experimental Protocol: Synthesis of mPEG6-CH2COOH
This protocol is a representative example. All steps should be performed in an inert atmosphere (e.g., under nitrogen or argon).
-
Azeotropic Distillation: Dissolve mPEG6-OH in toluene and perform azeotropic distillation to remove residual water, which is critical as water can quench the reagents in the next step.[9]
-
Alkoxide Formation: Cool the reaction vessel to room temperature. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the terminal hydroxyl group, forming the more nucleophilic alkoxide.
-
Acetate Addition: Slowly add t-butyl bromoacetate to the reaction mixture. Allow the reaction to proceed at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the organic layer with a suitable solvent like dichloromethane. Wash the organic phase sequentially with brine.[9]
-
Deprotection: Remove the solvent under reduced pressure. Dissolve the resulting crude t-butyl ester intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane to cleave the t-butyl protecting group.
-
Purification: After the reaction is complete, concentrate the solution and purify the crude product by column chromatography on silica gel to yield high-purity mPEG6-CH2COOH.[9]
Analytical Characterization
Verifying the identity and purity of the synthesized linker is paramount. The following data are characteristic of a successful synthesis.
| Technique | Expected Result | Rationale |
| ¹H NMR | - Singlet at ~3.38 ppm (methoxy, -OCH₃)- Multiplet at ~3.65 ppm (PEG backbone, -OCH₂CH₂O-)- Singlet at ~4.2 ppm (methylene adjacent to acid, -OCH₂COOH) | Confirms the presence of all key proton environments in the correct ratio.[10][11] The downfield shift of the methylene protons adjacent to the carboxyl group is a key indicator of successful synthesis.[12] |
| FTIR | - Strong, broad C-O-C stretch at ~1100 cm⁻¹- Strong C=O stretch at ~1730 cm⁻¹ | Confirms the presence of the ether backbone and the carboxylic acid functional group. |
| Mass Spec (ESI-MS) | Peak corresponding to [M+Na]⁺ or [M+H]⁺ | Verifies the correct molecular weight of the compound. |
Core Application: Bioconjugation via Amide Bond Formation
The primary utility of mPEG6-CH2COOH lies in its ability to covalently attach the PEG chain to biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins, peptides, and oligonucleotides by increasing their hydrodynamic size, improving solubility, and shielding them from proteolytic degradation and immune recognition.[2]
Mechanism of Action: EDC/NHS Chemistry
The carboxylic acid group of mPEG6-CH2COOH does not react directly with amines under physiological conditions. It must first be activated to form a more reactive intermediate. The most common and reliable method is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
O-acylisourea Formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.[13]
-
Amidation: The NHS ester readily reacts with primary amines (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.[1]
Caption: Two-step reaction for protein conjugation using EDC/NHS.
Experimental Protocol: Conjugation to a Model Protein
This protocol provides a framework for conjugating mPEG6-CH2COOH to a protein rich in surface-exposed lysines, such as Bovine Serum Albumin (BSA).
-
Reagent Preparation:
-
Dissolve the protein (e.g., BSA) in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. The ideal protein concentration is typically 1-10 mg/mL.
-
Prepare fresh stock solutions of mPEG6-CH2COOH, EDC, and NHS in an appropriate solvent (e.g., DMSO or water).
-
-
Activation of mPEG6-CH2COOH:
-
In a separate tube, combine mPEG6-CH2COOH and NHS at a 1:1.2 molar ratio.
-
Add EDC at a molar ratio of 1.5 equivalents relative to the mPEG linker.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. The causality here is critical: pre-activating the PEG linker minimizes unwanted side reactions of EDC with the protein itself.
-
-
Conjugation Reaction:
-
Add the activated mPEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will determine the degree of PEGylation and must be optimized for each specific application. A common starting point is a 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or hydroxylamine, to consume any unreacted NHS esters.
-
Remove unreacted PEG linker and byproducts via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm the degree of PEGylation using SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the linker or protein has a chromophore.
-
Advanced Applications in Drug Delivery & Nanotechnology
The utility of mPEG6-CH2COOH extends beyond single-molecule conjugation into the sophisticated realm of nanotechnology and targeted drug delivery.[14][15]
-
"Stealth" Nanoparticles: When incorporated onto the surface of nanoparticles, such as liposomes or polymeric micelles, the hydrophilic PEG chains form a protective layer. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the immune system. This "stealth" effect significantly prolongs circulation time, increasing the probability of the nanoparticle reaching its target site.[2]
-
Targeted Delivery Systems: The terminal carboxylic acid serves as a versatile anchor point. After conjugation to a nanoparticle surface, the carboxyl group can be further functionalized. For instance, it can be coupled to targeting ligands—such as antibodies, peptides, or small molecules—that specifically bind to receptors overexpressed on cancer cells, thereby directing the therapeutic payload precisely where it is needed.[2]
-
Drug-Linker Conjugates: In the development of Antibody-Drug Conjugates (ADCs) or other targeted therapies, mPEG6-CH2COOH can act as a short, hydrophilic spacer. It connects the cytotoxic drug to the targeting moiety, ensuring that the drug's properties are not compromised while improving the overall solubility and pharmacokinetic profile of the conjugate.[4]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of mPEG6-CH2COOH.
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and direct sunlight.[1][14] Its hygroscopic nature means that moisture absorption can lead to hydrolysis and degradation.[7]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Handling should be performed in a well-ventilated area or a chemical fume hood.[8][16] Avoid inhalation of dust or vapors.[16]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes.[16] If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek medical attention.[8][16]
Conclusion
mPEG6-CH2COOH is more than just a chemical reagent; it is a foundational building block for innovation in biomedicine. Its well-defined structure, coupled with the proven benefits of PEGylation, provides researchers with a reliable and versatile tool for enhancing the therapeutic potential of biologics and constructing sophisticated drug delivery systems. The principles and protocols outlined in this guide, grounded in established chemical mechanisms, offer a robust starting point for scientists and developers aiming to harness the power of PEGylation in their work.
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